molecular formula C8H8O3 B014303 4-Hydroxy-2-methoxybenzaldehyde CAS No. 18278-34-7

4-Hydroxy-2-methoxybenzaldehyde

Cat. No.: B014303
CAS No.: 18278-34-7
M. Wt: 152.15 g/mol
InChI Key: WBIZZNFQJPOKDK-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methoxybenzaldehyde, also known as 4-Methoxysalicylaldehyde, is an organic compound with the molecular formula C8H8O3. It is a phenolic aldehyde and an isomer of vanillin.

Mechanism of Action

Target of Action

4-Hydroxy-2-methoxybenzaldehyde, also known as 2-Hydroxy-4-methoxybenzaldehyde (HMB), primarily targets Fusarium graminearum , a severe pathogen threatening the safety of agriculture and food . It also targets Staphylococcus aureus , a common bacterial pathogen often involved in healthcare-associated infections . HMB is a potent inhibitor of tyrosinase , an enzyme that catalyzes the oxidation of phenols .

Mode of Action

HMB interacts with its targets by disrupting their cellular structures and functions. It damages the cell membranes of Fusarium graminearum, increasing their permeability . It also inhibits the biosynthesis of deoxynivalenol (DON), a type of mycotoxin . In Staphylococcus aureus, HMB disrupts the cell membrane, leading to the release of intracellular proteins and nucleic acid contents .

Biochemical Pathways

HMB affects several biochemical pathways. It induces lipid oxidation and osmotic stress in the cell membrane of Fusarium graminearum . It also disrupts the cellular antioxidation systems of fungi, such as superoxide dismutases, glutathione reductase, etc .

Pharmacokinetics

It’s known that hmb is a plant secondary metabolite, suggesting that it might be metabolized and excreted by plant metabolic pathways .

Result of Action

The action of HMB results in significant molecular and cellular effects. It inhibits the growth of Fusarium graminearum and reduces the content of deoxynivalenol (DON) by 93.59% . It also exhibits profound staphyloxanthin inhibitory activity against Staphylococcus aureus . Other virulences of Staphylococcus aureus, such as lipase, nuclease, and hemolysin, are also significantly inhibited upon HMB treatment .

Action Environment

The action, efficacy, and stability of HMB can be influenced by environmental factors. For instance, the antifungal effect of HMB against Fusarium graminearum was confirmed on wheat grains , suggesting that the presence of certain substrates might enhance its efficacy.

Safety and Hazards

4-Hydroxy-2-methoxybenzaldehyde is irritating to skin and eyes and may cause respiratory irritation. It is harmful to aquatic organisms and has long-term effects .

Future Directions

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is one of the most popular flavors with wide applications in food, fragrance, and pharmaceutical industries . Future directions of vanillin biosynthesis using inexpensive precursors are thoroughly discussed .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2-methoxybenzaldehyde has been found to interact with various enzymes and proteins. It has been reported to disrupt the antioxidant and cell wall integrity systems in fungi, indicating a crosstalk between these two systems under this compound-induced toxicity .

Cellular Effects

This compound has shown to have significant effects on cellular processes. It has been reported to destroy cell membranes and inhibit DON biosynthesis . It also increases cell membrane permeability and inhibits respiration .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular antioxidation components. It has been found to disrupt cell membranes by increasing their permeability . It also inhibits the biosynthesis of deoxynivalenol (DON), a type of mycotoxin .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. It has been reported to disrupt cell wall integrity and increase cell membrane permeability over time .

Metabolic Pathways

Given its biochemical properties, it is likely that it interacts with enzymes or cofactors involved in cellular antioxidation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2-methoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of phenol derivatives with formaldehyde in the presence of anhydrous magnesium chloride and triethylamine in tetrahydrofuran (THF). The mixture is heated under reflux for 24 hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced techniques such as solid-phase synthesis. This method supports the preparation of fully protected peptide fragments, making it a valuable intermediate in various industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methoxybenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the type of reaction and reagents used .

Comparison with Similar Compounds

4-Hydroxy-2-methoxybenzaldehyde is similar to other phenolic aldehydes such as vanillin (4-Hydroxy-3-methoxybenzaldehyde) and isovanillin (3-Hydroxy-4-methoxybenzaldehyde). it is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities . Other similar compounds include:

Properties

IUPAC Name

4-hydroxy-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIZZNFQJPOKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334061
Record name 4-Hydroxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18278-34-7
Record name 4-Hydroxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-methoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 20 parts 2-methoxyphenol and 50 parts zinc cyanide, which were conditioned to an absolutely anhydrous state in a three-neck flask, was added 200 parts anhydrous ethylether. While blowing anhydrous hydrogen chloride gas into the mixture 30 parts aluminum chloride was simultaneously added, and the resultant was subjected to reaction for four hours to form a viscous oily matter. To the oily matter obtained from the reaction mixture by decantation was added water, it was cooled and the formed precipitates were separated and recovered. The precipitates were crystallized from water, thereafter thrice from a methanol-water system solvent to yield 10.2 parts 2-methoxy-4-hydroxybenzaldehyde, hereinafter referred to as Compound (IX), which had a melting point of 151° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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